4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride
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Overview
Description
4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3S and a molecular weight of 258.21 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 2-aminothiazole with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylamino)methyl]-1,3-thiazol-2-amine
- 4-[(Ethylamino)methyl]-1,3-thiazol-2-amine
- 4-[(Propylamino)methyl]-1,3-thiazol-2-amine
Uniqueness
4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride is unique due to its diethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different alkyl groups, affecting its reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
1426291-11-3 |
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Molecular Formula |
C8H16ClN3S |
Molecular Weight |
221.75 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3S.ClH/c1-3-11(4-2)5-7-6-12-8(9)10-7;/h6H,3-5H2,1-2H3,(H2,9,10);1H |
InChI Key |
QFHDMSDYNBOJQP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CSC(=N1)N.Cl.Cl |
Canonical SMILES |
CCN(CC)CC1=CSC(=N1)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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